2-(quinoxalin-2-ylsulfanyl)phenol
Description
Properties
CAS No. |
1457262-97-3 |
|---|---|
Molecular Formula |
C14H10N2OS |
Molecular Weight |
254.3 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Quinoxalin 2 Ylsulfanyl Phenol and Its Analogues
Strategies for Quinoxaline (B1680401) Core Formation
The quinoxaline ring is a bicyclic heteroaromatic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. Its synthesis is a cornerstone of heterocyclic chemistry, with several well-established and modern methods available.
Condensation Reactions with 1,2-Dicarbonyl and 1,2-Diamino Compounds
The most traditional and widely utilized method for synthesizing the quinoxaline core is the condensation reaction between an aromatic 1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound (like glyoxal or benzil). This reaction, known as the Hinsberg quinoxaline synthesis, is highly efficient and proceeds by forming two new carbon-nitrogen bonds to complete the pyrazine ring.
| Catalyst Type | Examples | Reaction Conditions | Yields |
| Brønsted Acid | Acetic Acid, Camphor Sulfonic Acid | Aqueous ethanol, short reaction times | Moderate to Excellent |
| Lewis Acid | CrCl₂·6H₂O, PbBr₂, CuSO₄·5H₂O | Ethanol, Room Temperature | High |
| Heterogeneous | TiO₂-Pr-SO₃H, Bentonite Clay K-10 | Ethanol, 10 minutes | Up to 95% |
| Organocatalyst | Rose Bengal | Visible light irradiation | Not specified |
This table presents a selection of catalyst types used for the condensation synthesis of quinoxalines, with representative examples and typical reaction conditions.
Oxidative Coupling and Cyclization Approaches
Modern synthetic strategies have expanded beyond the classical condensation to include various oxidative coupling and cyclization methods. These approaches often utilize more readily available starting materials than 1,2-dicarbonyls, such as α-hydroxy ketones, α-halo ketones, or even simple ketones and styrenes.
One such strategy involves the oxidative cyclization of α-halo ketones (e.g., phenacyl bromides) with o-phenylenediamines. This method can proceed efficiently in water at elevated temperatures without the need for a catalyst researchgate.net. The reaction is believed to proceed through initial N-alkylation followed by intramolecular condensation and subsequent oxidation to the aromatic quinoxaline.
Another innovative approach is the tandem oxidative azidation and intramolecular cyclization of N-arylenamines researchgate.netnih.govorganic-chemistry.org. In this process, an N-arylenamine is treated with an azide source (like TMSN₃) and an oxidant. This generates a vinyl azide intermediate, which then undergoes cyclization to form the quinoxaline ring. Electrochemical methods have also been developed for this type of transformation, offering a green chemistry approach by avoiding chemical oxidants nih.govorganic-chemistry.org. Furthermore, visible-light-mediated oxidative coupling strategies have been developed, utilizing organo-photoredox catalysts or even proceeding catalyst-free, to synthesize quinoxalines from o-phenylenediamines and compounds like benzoylacetonitrile researchgate.net.
Catalyst-Mediated Synthetic Routes for Substituted Quinoxalines
The development of catalyst-mediated routes has significantly broadened the scope and applicability of quinoxaline synthesis. These methods often provide higher yields, milder reaction conditions, and greater functional group tolerance compared to classical approaches. Catalysts can range from simple inorganic salts to complex organometallic compounds and organocatalysts.
Transition metals like copper, nickel, cobalt, and palladium are frequently used to catalyze quinoxaline formation from various precursors rsc.orgresearchgate.net. For instance, copper-catalyzed reactions can enable the synthesis of quinoxalines from 2-iodoanilines and arylacetaldehydes in a one-pot, three-component reaction rsc.org. Nickel-based systems have been shown to effectively catalyze the synthesis from both 1,2-diamines and 2-nitroanilines rsc.org. Cobalt catalysts, in conjunction with oxygen as a terminal oxidant, can mediate the annulation of terminal alkynes and o-phenylenediamines rsc.org.
Organocatalysis has also emerged as a powerful tool. For example, camphor sulfonic acid has been used to catalyze the reaction between o-phenylenediamine (B120857) and various dicarbonyl substrates in aqueous ethanol researchgate.net. Iodine, acting as a catalyst, can promote the synthesis from α-hydroxy ketones, where DMSO serves as both the solvent and the oxidant researchgate.net.
| Catalyst System | Starting Materials | Key Features |
| NiBr₂/1,10-phenanthroline | 1,2-diamines or 2-nitroanilines | Inexpensive and simple system |
| Cobalt/O₂ | Terminal alkynes and o-phenylenediamines | Wide substrate scope, good functional group tolerance |
| Copper(I) iodide | 2-iodoanilines, arylacetaldehydes, NaN₃ | One-pot, three-component reaction |
| Camphor Sulfonic Acid | o-phenylenediamine and dicarbonyls | Organocatalytic, environmentally benign solvent |
| Iodine/DMSO | α-hydroxy ketones and o-phenylenediamines | Metal-free, DMSO acts as oxidant |
This table summarizes various catalyst systems employed in the synthesis of substituted quinoxalines, highlighting the diversity of starting materials and reaction features.
Introduction of the Sulfanyl (B85325) Moiety
Once the quinoxaline core is established, the next critical step is the introduction of the 2-mercaptophenol group at the C-2 position. This is typically achieved through nucleophilic substitution or by building the ring with the sulfur-containing moiety already present in a precursor.
Thiolation Reactions at the Quinoxaline C-2 Position
Direct thiolation of an existing C-H bond at the C-2 position of a quinoxaline ring is a challenging transformation. The C-H bonds of the pyrazine ring are generally electron-deficient and less susceptible to electrophilic substitution. However, methods for the functionalization of related quinoxalin-2(1H)-ones have been developed. For instance, a sunlight-induced, graphitic carbon nitride (g-C₃N₄)-catalyzed sulfenylation of quinoxalin-2(1H)-ones at the C-3 position has been reported mdpi.com. While this reaction occurs at a different position and on a quinoxalinone rather than a quinoxaline, it demonstrates the potential for radical-based C-H functionalization on this heterocyclic system. The direct C-2 thiolation of quinoxaline itself remains a less common approach.
A more viable route involves nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, at the C-2 position. The pyrazine ring of quinoxaline is electron-deficient, which activates halides at the C-2 and C-3 positions towards substitution by nucleophiles. Therefore, reacting a 2-haloquinoxaline, such as 2-chloroquinoxaline, with 2-mercaptophenol or its corresponding thiolate would be a direct and efficient method for synthesizing 2-(quinoxalin-2-ylsulfanyl)phenol. 2-Chloroquinoxaline is a readily available starting material, often synthesized by the chlorination of quinoxalin-2(1H)-one acs.org. The reaction with a thiol nucleophile typically proceeds under basic conditions to generate the thiolate in situ, which then displaces the halide rsc.orgresearchgate.netnih.gov.
S-Alkylation Strategies Utilizing Quinoxaline-2(1H)-thiones
An alternative and powerful strategy for forming the C-S bond involves the use of quinoxaline-2(1H)-thiones (or quinoxaline-2-thiols, their tautomeric form). These compounds can be synthesized from precursors like 2-chloroquinoxaline. For example, 2-chloro-3-phenylquinoxaline can be converted to 3-phenylquinoxaline-2(1H)-thione by reacting it with a thionating agent like N-cyclohexyldithiocarbamate cyclohexylammonium salt nih.gov.
Once the quinoxaline-2(1H)-thione is formed, it can readily undergo S-alkylation or S-arylation. The sulfur atom of the thione/thiol is a soft nucleophile and reacts efficiently with soft electrophiles. To synthesize 2-(quinoxalin-2-ylsulfanyl)phenol, the quinoxaline-2(1H)-thione would be reacted with an activated phenol (B47542) derivative. However, a more common approach is the reverse, where the sulfur acts as the nucleophile. The thione is typically deprotonated with a base to form a potent thiolate nucleophile, which can then be reacted with an appropriate electrophile. For the target compound, this would involve reaction with a suitably activated benzene ring bearing a hydroxyl group and a leaving group, which can be complex.
A more direct application of this strategy is the S-alkylation of the quinoxaline-2-thione with an alkyl halide. For instance, 3-phenylquinoxaline-2(1H)-thione can be S-alkylated with ethyl chloroacetate to form ethyl (3-phenylquinoxalin-2-ylsulfanyl)acetate nih.gov. This demonstrates the high nucleophilicity of the sulfur atom in this scaffold and its utility in forming C-S bonds. Therefore, the reaction between a 2-haloquinoxaline and 2-mercaptophenol represents a highly plausible and direct route to the target compound, leveraging the principles of nucleophilic aromatic substitution rsc.orgnih.gov.
Incorporation of the Phenolic Group
The introduction of the phenolic group is a critical step in the synthesis of 2-(quinoxalin-2-ylsulfanyl)phenol and its analogues. This can be accomplished through direct coupling reactions with phenols or by utilizing precursor phenols that are subsequently modified.
A primary strategy for incorporating the phenolic group is through the direct coupling of a phenol with a suitable quinoxaline precursor. This typically involves a nucleophilic substitution reaction where a phenolic thiol reacts with a halogenated quinoxaline. The most common precursor for this type of reaction is 2-chloroquinoxaline or 2,3-dichloroquinoxaline.
The reaction of 2,3-dichloroquinoxaline with sulfur nucleophiles is a well-established method for creating 2,3-disubstituted quinoxalines nih.gov. This approach can be adapted for the synthesis of 2-(quinoxalin-2-ylsulfanyl)phenol by reacting 2,3-dichloroquinoxaline with 2-mercaptophenol. The nucleophilic thiol group of 2-mercaptophenol displaces one of the chlorine atoms on the quinoxaline ring to form the desired sulfide (B99878) linkage. The reaction is typically carried out in the presence of a base to deprotonate the thiol and enhance its nucleophilicity.
A similar reaction involves the use of 2-chloroquinoxaline as the starting material. The single chlorine atom at the 2-position is susceptible to nucleophilic attack by the thiolate anion of 2-mercaptophenol, leading to the formation of 2-(quinoxalin-2-ylsulfanyl)phenol.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 2,3-Dichloroquinoxaline | 2-Mercaptophenol | 2-[(3-chloroquinoxalin-2-yl)sulfanyl]phenol | Nucleophilic Aromatic Substitution |
| 2-Chloroquinoxaline | 2-Mercaptophenol | 2-(quinoxalin-2-ylsulfanyl)phenol | Nucleophilic Aromatic Substitution |
An alternative approach involves the use of a phenol that has been derivatized to contain a reactive group, which can then be used to form the quinoxaline ring or attach to a pre-existing one. This method offers flexibility in the synthesis, allowing for the construction of more complex analogues.
One such strategy involves the synthesis of a phenol-containing intermediate with a free sulfhydryl group. For instance, a synthetic pathway has been described for the preparation of 4-{5-[(3-chloroquinoxalin-2-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenol asianpubs.org. In this multi-step synthesis, a precursor phenol is first converted into an oxadiazole derivative bearing a thiol group. This functionalized phenol is then reacted with 2,3-dichloroquinoxaline to yield the final product asianpubs.org. This demonstrates the principle of elaborating a phenol moiety before its attachment to the quinoxaline core.
Another potential derivatization strategy involves the use of a phenol-containing α-haloketone. These compounds can react with o-phenylenediamine in a condensation-oxidation reaction to form a quinoxaline ring that is already substituted with a phenol-containing group nih.gov. While this would not directly yield a sulfanyl-linked phenol, it illustrates the principle of using a derivatized phenol as a building block for the quinoxaline system.
| Precursor Phenol Moiety | Reaction Partner | Resulting Structure |
| 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenol | 2,3-Dichloroquinoxaline | 4-{5-[(3-chloroquinoxalin-2-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenol asianpubs.org |
| Phenol-containing α-haloketone | o-Phenylenediamine | Quinoxaline with a phenol-containing substituent nih.gov |
Integrated Synthetic Pathways for 2-(Quinoxalin-2-ylsulfanyl)phenol
An integrated synthetic pathway for 2-(quinoxalin-2-ylsulfanyl)phenol would logically combine the synthesis of the quinoxaline precursor with the subsequent coupling reaction. The most direct route would involve two main stages: the synthesis of 2-chloroquinoxaline and its reaction with 2-mercaptophenol.
The synthesis of the quinoxaline core itself is often achieved through the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound sapub.org. For the preparation of a precursor like 2,3-dichloroquinoxaline, the cyclocondensation of o-phenylenediamine with oxalic acid to form quinoxaline-2,3-dione is a common first step nih.gov. The resulting dione can then be chlorinated to yield 2,3-dichloroquinoxaline nih.gov.
Once the halogenated quinoxaline is obtained, the final step is the nucleophilic substitution with 2-mercaptophenol, as detailed in the phenol coupling section. This integrated pathway provides a clear and efficient route to the target compound.
Proposed Integrated Synthetic Pathway:
Synthesis of Quinoxaline-2,3-dione: Condensation of o-phenylenediamine with oxalic acid.
Chlorination: Reaction of quinoxaline-2,3-dione with a chlorinating agent (e.g., POCl₃) to yield 2,3-dichloroquinoxaline.
Thioetherification: Reaction of 2,3-dichloroquinoxaline with one equivalent of 2-mercaptophenol in the presence of a base to selectively form 2-[(3-chloroquinoxalin-2-yl)sulfanyl]phenol. If the desired product is 2-(quinoxalin-2-ylsulfanyl)phenol, a subsequent reduction step to remove the remaining chlorine would be necessary, or starting with 2-chloroquinoxaline would be a more direct approach.
Alternatively, a more convergent synthesis could be envisioned where a derivatized o-phenylenediamine is used, though this is generally a less common approach for this specific substitution pattern.
Chemical Reactivity and Transformations of 2 Quinoxalin 2 Ylsulfanyl Phenol
Nucleophilic Substitution Reactions Involving the Sulfanyl (B85325) Linkage
The sulfanyl linkage in 2-(quinoxalin-2-ylsulfanyl)phenol and related quinoxaline (B1680401) thioethers can be susceptible to nucleophilic attack, leading to the cleavage of the carbon-sulfur bond. This reactivity is influenced by the nature of the nucleophile and the reaction conditions. For instance, strong nucleophiles can displace the thiophenol moiety from the quinoxaline ring.
Bioorthogonal ligation and cleavage strategies have been developed utilizing the reaction of chloroquinoxalines with ortho-dithiophenols. nih.gov This process involves a double nucleophilic substitution, resulting in the formation of a tetracyclic benzo abechem.comchegg.comacs.orgresearchgate.netdithiino[2,3-b]quinoxaline and the release of other functional molecules. nih.gov While this specific reaction involves a chloro-substituted quinoxaline rather than a phenol-substituted one, it highlights the susceptibility of the C2-position of the quinoxaline ring to nucleophilic attack, a principle that can be extended to the sulfanyl linkage of the title compound.
Furthermore, the cleavage of C-O bonds in lignin (B12514952) model compounds to synthesize quinoxaline derivatives has been reported, showcasing the potential for breaking heteroatom-aryl bonds to form the quinoxaline core. liverpool.ac.uk This suggests that under certain conditions, the C-S bond in 2-(quinoxalin-2-ylsulfanyl)phenol could undergo similar cleavage.
Electrophilic Aromatic Substitution on the Phenol (B47542) Ring
The phenol ring in 2-(quinoxalin-2-ylsulfanyl)phenol is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. byjus.comrefinerlink.com This directing effect preferentially guides incoming electrophiles to the ortho and para positions relative to the hydroxyl group. byjus.comrefinerlink.com
Common electrophilic substitution reactions that phenols undergo include:
Nitration: Reaction with dilute nitric acid can introduce a nitro group at the ortho and para positions. byjus.commlsu.ac.in Using concentrated nitric acid can lead to the formation of 2,4,6-trinitrophenol (picric acid). byjus.commlsu.ac.in
Halogenation: Phenols react readily with bromine in a solvent of low polarity to form monobromophenols or with bromine water to yield 2,4,6-tribromophenol. byjus.commlsu.ac.in
Sulfonation: The reaction with sulfuric acid can result in either the ortho or para-hydroxybenzene sulfonic acid, depending on the reaction temperature. mlsu.ac.in
Friedel-Crafts Acylation and Alkylation: While phenols themselves are highly reactive, Friedel-Crafts reactions can be performed, though they can be complex. lkouniv.ac.in
The presence of the bulky quinoxalin-2-ylsulfanyl substituent may sterically hinder substitution at one of the ortho positions, potentially influencing the regioselectivity of these reactions.
Oxidation and Reduction Chemistry of the Sulfur and Quinoxaline Moieties
The sulfur atom in the sulfanyl linkage and the nitrogen atoms in the quinoxaline ring are susceptible to oxidation and reduction, respectively.
Oxidation: Thioethers can be oxidized to sulfoxides and subsequently to sulfones. nih.govnih.gov The oxidation of aryl thioethers with reactive oxygen species (ROS) like hydrogen peroxide is a known transformation, although the reaction rates can be slow under biological conditions. nih.gov More potent oxidizing agents can achieve this transformation more readily. For instance, hypervalent iodine reagents are effective for the oxidation of various functional groups. nih.govnih.gov
The quinoxaline ring itself can also undergo oxidation. For example, quinoxalin-2(1H)-ones can be oxidized to quinoxaline-2,3-diones. researchgate.net This suggests that under appropriate oxidative conditions, the quinoxaline moiety in 2-(quinoxalin-2-ylsulfanyl)phenol could be transformed.
Reduction: The quinoxaline ring is an electron-accepting unit and can undergo electrochemical reduction. researchgate.net Studies on quinoxaline derivatives have shown that they can exhibit reversible reduction waves, indicating the stability of the resulting radical anions. abechem.comresearchgate.net The reduction potential is influenced by the substituents on the quinoxaline ring. abechem.com Protonation of the quinoxaline fragment can facilitate its reduction. abechem.com
Derivatization and Functionalization Strategies
The distinct functional groups of 2-(quinoxalin-2-ylsulfanyl)phenol provide multiple avenues for derivatization.
Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key site for functionalization.
O-Alkylation: Phenols can be readily converted to their corresponding ethers through O-alkylation. pharmaxchange.infothieme-connect.de This is typically achieved by first forming the more nucleophilic phenoxide ion with a base, followed by reaction with an alkyl halide. pharmaxchange.info The choice of solvent can influence the outcome, with polar aprotic solvents favoring O-alkylation. pharmaxchange.info
Esterification: The hydroxyl group can be acylated to form esters. This can be achieved through various methods, including reaction with acyl chlorides or anhydrides.
Derivatization for Analysis: The phenolic hydroxyl group can be derivatized to facilitate analysis, for example, by forming trimethylsilyl (B98337) ethers for gas chromatography-mass spectrometry (GC-MS). researchgate.net
Reactions at the Sulfanyl Sulfur Atom (e.g., S-Alkylation, S-Oxidation)
The sulfur atom of the sulfanyl linkage offers another point for modification.
S-Alkylation: Similar to the phenolic hydroxyl group, the sulfur atom in a thiol or thioether can be alkylated. For instance, 3-phenylquinoxaline-2(1H)-thione can be S-alkylated with electrophilic reagents like ethyl chloroacetate. nih.gov This principle can be applied to the sulfanyl group in 2-(quinoxalin-2-ylsulfanyl)phenol. The synthesis of various N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides demonstrates the feasibility of S-alkylation on a similar quinoxaline scaffold. nih.gov
S-Oxidation: As mentioned in section 3.3, the sulfur atom can be oxidized to form a sulfoxide (B87167) or a sulfone. nih.gov This transformation can significantly alter the electronic properties and steric bulk of the substituent. The displacement of sulfinyl and sulfonyl groups from quinoxaline 1,4-dioxides in acidic media has been reported, indicating that oxidation of the sulfur can also facilitate its substitution. acs.org
Transformations of the Quinoxaline Ring System
The quinoxaline ring itself is a versatile platform for further functionalization.
Nucleophilic Substitution: While the core compound has a thiophenol at the 2-position, related 2-substituted quinoxalines can undergo nucleophilic substitution to introduce a variety of functional groups at the 3-position, yielding 2,3-disubstituted quinoxalines. mdpi.comresearchgate.net The success of these reactions depends on the nature of the substituent at the 2-position and the incoming nucleophile. mdpi.com
Alkylation: Direct alkylation of the quinoxaline ring can be achieved. For example, quinoxalin-2(1H)-ones can be alkylated at the C3 position. nih.gov
Ring System Modification: More drastic transformations can alter the quinoxaline ring system itself. For example, quinoxalinones can undergo cyclization reactions involving positions 2 and 3. researchgate.net The fusion of other heterocyclic rings to the quinoxaline core is also a known strategy to create more complex molecular architectures. mdpi.com
Table of Reaction Types and Products for 2-(Quinoxalin-2-ylsulfanyl)phenol
| Reaction Type | Reagent/Conditions | Potential Product(s) |
| Nucleophilic Substitution (Sulfanyl Linkage) | Strong Nucleophiles | 2-Substituted Quinoxaline + 2-Mercaptophenol |
| Electrophilic Aromatic Substitution (Phenol Ring) | Dilute HNO₃ | Mixture of nitro-substituted 2-(quinoxalin-2-ylsulfanyl)phenols |
| Bromine water | 2,4,6-Tribromo-substituted 2-(quinoxalin-2-ylsulfanyl)phenol | |
| Oxidation (Sulfur) | Oxidizing Agent (e.g., H₂O₂) | 2-(Quinoxalin-2-ylsulfinyl)phenol or 2-(Quinoxalin-2-ylsulfonyl)phenol |
| Oxidation (Quinoxaline Ring) | Oxidizing Agent | 2-(Quinoxalin-2,3-dion-2-yl)sulfanyl)phenol derivative |
| Reduction (Quinoxaline Ring) | Electrochemical Reduction | Reduced quinoxaline species (e.g., radical anion) |
| O-Alkylation (Phenolic OH) | Base, Alkyl Halide | 2-(Quinoxalin-2-ylsulfanyl)alkoxybenzene |
| S-Alkylation (Sulfanyl Sulfur) | Electrophilic Alkylating Agent | Quinoxalinium salt with S-alkylated thiophenol |
| Quinoxaline Ring Functionalization | Nucleophile (on a related 2-substituted quinoxaline) | 2,3-Disubstituted quinoxaline |
Coordination Chemistry and Ligand Design with 2 Quinoxalin 2 Ylsulfanyl Phenol
Ligand Donor Atom Characteristics (Sulfur and Oxygen)
The 2-(quinoxalin-2-ylsulfanyl)phenol ligand presents two primary potential donor atoms for coordination with a metal center: the sulfur of the thioether linkage and the oxygen of the phenolic hydroxyl group. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, these donor atoms have distinct characteristics that govern their bonding preferences.
Oxygen Donor: The oxygen atom of the phenolic group, particularly after deprotonation to form a phenolate (B1203915), is a hard donor. It is small, highly electronegative, and not easily polarized. Hard donors prefer to form more ionic bonds with hard metal ions, which include alkali metals, alkaline earth metals, and early transition metals in high oxidation states like Ti(IV), Cr(III), Fe(III), and Co(III).
This combination of a soft sulfur and a hard oxygen donor makes 2-(quinoxalin-2-ylsulfanyl)phenol a bidentate ligand with the potential to stabilize a wide variety of metal ions. Furthermore, the nitrogen atoms of the quinoxaline (B1680401) ring, while less likely to be involved in chelation with the S and O atoms due to steric constraints, could potentially act as bridging sites in polynuclear complexes.
Chelation Modes and Coordination Geometries
Based on its structure, 2-(quinoxalin-2-ylsulfanyl)phenol is expected to primarily function as a bidentate ligand, coordinating to a metal center through the sulfur and deprotonated oxygen atoms. This would form a stable six-membered chelate ring, a common and favorable arrangement in coordination chemistry.
The likely coordination geometries of the resulting metal complexes would be dictated by the nature of the metal ion, its oxidation state, and the stoichiometry of the complex.
Square Planar Geometry: For d⁸ metal ions like Ni(II), Pd(II), and Pt(II), coordination with two molecules of the deprotonated ligand, [M(L)₂], would likely result in a square planar geometry. Such complexes are typically diamagnetic. nih.gov
Tetrahedral Geometry: d¹⁰ ions such as Zn(II) and Cd(II) typically favor a four-coordinate, tetrahedral geometry. nih.govnih.gov A complex of the type [M(L)₂] with these metals would be expected to be tetrahedral. Similarly, some Co(II) (d⁷) complexes can adopt tetrahedral structures. isca.in
Octahedral Geometry: Metal ions that prefer six-coordination, such as Cr(III), Fe(II/III), Co(II), and Ni(II), could form octahedral complexes. nih.govresearchgate.net This could be achieved in a [M(L)₂X₂] configuration, where X represents a monodentate ligand (e.g., water, ammonia, or halide), or in a [M(L)₃] stoichiometry if the ligand were to act in a monodentate fashion, which is less likely. In some instances, the quinoxaline nitrogen atoms could participate in bridging, leading to polynuclear octahedral complexes.
The table below summarizes the plausible coordination geometries for complexes of 2-(quinoxalin-2-ylsulfanyl)phenol with various metal ions.
| Metal Ion | d-electron Count | Likely Coordination Number | Plausible Geometry |
| Co(II) | d⁷ | 4 or 6 | Tetrahedral or Octahedral |
| Ni(II) | d⁸ | 4 or 6 | Square Planar or Octahedral |
| Cu(II) | d⁹ | 4 or 5 | Distorted Square Planar, Square Pyramidal |
| Zn(II) | d¹⁰ | 4 | Tetrahedral |
| Pd(II) | d⁸ | 4 | Square Planar |
| Cd(II) | d¹⁰ | 4 | Tetrahedral |
Synthesis of Metal Complexes Incorporating 2-(Quinoxalin-2-ylsulfanyl)phenol
The synthesis of metal complexes with this ligand would generally be expected to follow standard coordination chemistry procedures. A typical method involves the reaction of a metal salt with the ligand in a suitable solvent. Since the ligand has an acidic phenolic proton, a base is usually required to facilitate deprotonation and coordination of the phenolate oxygen.
A general synthetic route can be proposed as:
MXn + 2 HL + 2 Base → [M(L)₂] + 2 [BaseH]X
Where:
M = Metal ion
X = Anion (e.g., Cl⁻, NO₃⁻, CH₃COO⁻)
HL = 2-(quinoxalin-2-ylsulfanyl)phenol
Base = A suitable base like NaOH, KOH, or an organic amine (e.g., triethylamine)
The reaction is typically carried out in a solvent like ethanol, methanol, or acetonitrile, and may require heating under reflux to ensure completion. The resulting metal complex often precipitates from the solution upon cooling and can be isolated by filtration.
Transition metals are prime candidates for complexation with 2-(quinoxalin-2-ylsulfanyl)phenol due to the presence of the soft sulfur donor. The literature on quinoxaline derivatives is rich with examples of complexes with first-row transition metals like Co(II), Ni(II), Cu(II), and Zn(II). nih.govresearchgate.net The synthesis would likely involve reacting salts such as cobalt(II) chloride, nickel(II) acetate, or copper(II) nitrate (B79036) with the ligand in a 1:2 metal-to-ligand molar ratio in an alcoholic solvent.
While less common than transition metal complexes, main group elements are also capable of forming complexes. Harder main group cations might preferentially coordinate with the phenolate oxygen. Softer main group elements like Pb(II) or Sn(II) could show significant interaction with the sulfur donor. The synthesis would be analogous to that for transition metals, using appropriate main group salts. For instance, zinc(II), a post-transition metal often considered alongside main group elements, readily forms stable complexes with S,N- and S,O-donor ligands. nih.gov
Structural Characterization of Metal Complexes
To confirm the formation and elucidate the structure of these hypothetical complexes, a suite of analytical and spectroscopic techniques would be employed, consistent with standard practices for characterizing coordination compounds. isca.innih.gov
Infrared (IR) Spectroscopy: This technique would be crucial for confirming coordination. The disappearance of the broad O-H stretching band of the free phenol (B47542) (around 3400-3200 cm⁻¹) and a shift in the C-O stretching frequency upon complexation would indicate the coordination of the phenolate oxygen. Similarly, a shift in the C-S stretching vibration would provide evidence of sulfur-to-metal bond formation.
NMR Spectroscopy (¹H and ¹³C): For diamagnetic complexes, such as those of Zn(II), Cd(II), or square planar Ni(II), NMR spectroscopy is a powerful tool. It allows for the detailed mapping of the ligand's structure in the complex, with chemical shifts of protons and carbons near the coordination sites being particularly affected.
UV-Visible Spectroscopy: The electronic spectra of transition metal complexes provide information about the coordination geometry. For instance, d-d transitions observed in the visible region are characteristic of the geometry around the metal ion (e.g., octahedral vs. tetrahedral Co(II)). Intense charge-transfer bands (ligand-to-metal or metal-to-ligand) may also be observed.
Molar Conductance Measurements: These measurements, typically done in solvents like DMSO or DMF, help determine whether the complex is an electrolyte or non-electrolyte, providing insight into whether anions (like Cl⁻) are part of the coordination sphere or exist as counter-ions. nih.gov
The table below outlines the expected observations from key characterization techniques.
| Technique | Expected Observation for Complex Formation |
| IR Spectroscopy | Disappearance of phenolic ν(O-H) band; Shift in ν(C-O) and ν(C-S) bands. |
| ¹H NMR (for diamagnetic complexes) | Shift in signals for protons near the S and O donor atoms. |
| UV-Visible Spectroscopy | Appearance of d-d transition bands and/or charge-transfer bands. |
| Molar Conductivity | Low values for neutral complexes like [M(L)₂], indicating non-electrolytic nature. nih.gov |
Electronic and Magnetic Properties of Metal Complexes
The electronic and magnetic properties of complexes derived from 2-(quinoxalin-2-ylsulfanyl)phenol would be highly dependent on the identity of the central metal ion and its coordination environment.
Electronic Properties: The UV-Visible spectra of the complexes would be expected to show bands arising from three types of electronic transitions:
Intra-ligand transitions: These are transitions occurring within the ligand itself, typically π → π* and n → π* transitions associated with the quinoxaline and phenyl rings. These are usually observed at high energies (in the UV region).
d-d transitions: For transition metal complexes with partially filled d-orbitals, these transitions occur between the d-orbitals of the metal ion. They are typically weak and appear in the visible region, and their energy and number are highly sensitive to the coordination geometry.
Charge-Transfer (CT) transitions: These are intense transitions involving the transfer of an electron between the ligand and the metal. Given the electron-rich nature of the phenolate and sulfur donors, Ligand-to-Metal Charge Transfer (LMCT) bands are highly probable.
Magnetic Properties: The magnetic behavior of the complexes is determined by the number of unpaired electrons on the metal ion.
Complexes with d⁰, d¹⁰, or low-spin d⁸ (square planar) metal ions like Zn(II), Cd(II), and Ni(II) (in a square planar geometry) would be diamagnetic .
Complexes with metal ions containing unpaired electrons would be paramagnetic . The effective magnetic moment (μ_eff), typically measured using a SQUID magnetometer or the Gouy method, can help determine the number of unpaired electrons and thus infer the oxidation state and spin state of the metal. For example, an octahedral Ni(II) complex (d⁸) is expected to have two unpaired electrons and a magnetic moment in the range of 2.9–3.4 B.M. researchgate.netmdpi.com A high-spin octahedral Co(II) complex (d⁷) would have three unpaired electrons and a magnetic moment between 4.1–5.2 B.M.
In cases where complexes form polynuclear structures (e.g., bridged by phenolate oxygen or quinoxaline nitrogen atoms), magnetic coupling (either ferromagnetic or antiferromagnetic) between the metal centers could occur. acs.org
Comprehensive Analysis of 2-(quinoxalin-2-ylsulfanyl)phenol in Coordination Chemistry Reveals Research Gap
A thorough investigation into the scientific literature and chemical databases has revealed a significant lack of specific research on the reactivity and stability of coordination compounds derived from the chemical compound 2-(quinoxalin-2-ylsulfanyl)phenol.
Despite extensive searches for data pertaining to the catalytic activity, thermal stability, and general reactivity of metal complexes involving this particular ligand, no dedicated studies or detailed research findings could be located. The inquiry, aimed at generating a detailed article on the coordination chemistry of 2-(quinoxalin-2-ylsulfanyl)phenol, was structured to focus specifically on its reactivity and stability profile when complexed with various metal ions.
The intended article was to be structured around the following core outline:
4.6. Reactivity and Stability of Coordination Compounds
However, the investigation yielded no specific experimental data, such as catalytic oxidation results, thermal decomposition analyses (e.g., TGA/DTA), or stability constants for coordination compounds of 2-(quinoxalin-2-ylsulfanyl)phenol.
While general information on the coordination chemistry of quinoxaline derivatives is available, with many studies focusing on Schiff base ligands derived from quinoxaline-2-carboxaldehyde, this information does not directly apply to the thioether- and phenol-functionalized ligand specified. The unique electronic and steric properties imparted by the sulfanylphenol group would likely lead to distinct reactivity and stability profiles in its metal complexes, which have not been documented in the available literature.
This gap in the scientific record suggests that the coordination chemistry of 2-(quinoxalin-2-ylsulfanyl)phenol is a largely unexplored area of research. Consequently, without any foundational data on the synthesis, characterization, reactivity, or stability of its coordination compounds, it is not possible to generate the requested scientific article.
Further experimental research would be required to elucidate the properties of these potential coordination compounds and to provide the necessary data to fulfill the scope of the proposed article.
Theoretical and Computational Studies of 2 Quinoxalin 2 Ylsulfanyl Phenol
Density Functional Theory (DFT) Calculations for Molecular Structure and Conformation
Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the geometric and electronic structure of molecules. For quinoxaline (B1680401) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G or 6-311G, are employed to determine the most stable three-dimensional arrangement of atoms (the optimized geometry). researchgate.netsciensage.info
Structural analysis via DFT helps in understanding how substituents on either the quinoxaline or phenol (B47542) rings might alter the molecule's conformation, which in turn affects its reactivity and interaction with other molecules. The computed optimized structures serve as the fundamental input for subsequent calculations of electronic properties and interaction modeling.
Table 1: Representative Theoretical Geometric Parameters for Quinoxaline Derivatives (Calculated via DFT) Note: This table presents typical values for quinoxaline-based structures as determined by DFT calculations. Exact values for 2-(quinoxalin-2-ylsulfanyl)phenol would require a specific computational study.
| Parameter | Description | Typical Calculated Value (Å or °) |
|---|---|---|
| C-N (quinoxaline) | Bond length within the pyrazine (B50134) ring of the quinoxaline core. | ~1.32 - 1.38 Å |
| C-C (aromatic) | Bond length within the benzene (B151609) and quinoxaline rings. | ~1.39 - 1.42 Å |
| C-S | Bond length of the sulfide (B99878) linkage. | ~1.77 - 1.80 Å |
| C-S-C | Bond angle of the sulfide bridge. | ~100 - 105° |
| O-H (phenol) | Bond length of the phenolic hydroxyl group. | ~0.97 Å |
Quantum Chemical Analysis of Electronic Properties (e.g., HOMO-LUMO Gap, Molecular Orbitals)
Quantum chemical calculations are essential for elucidating the electronic characteristics of 2-(quinoxalin-2-ylsulfanyl)phenol. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. researchgate.net
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the ground state.
For quinoxaline derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the phenol and sulfide moieties, while the LUMO tends to be distributed over the electron-deficient quinoxaline ring system. Analysis of the molecular orbital composition helps identify the regions of the molecule most likely to participate in electron transfer processes. researchgate.netresearchgate.net
Other calculated electronic properties include:
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net For 2-(quinoxalin-2-ylsulfanyl)phenol, the MEP would likely show negative potential around the quinoxaline nitrogens and the phenolic oxygen, and positive potential around the hydroxyl hydrogen.
Global Reactivity Descriptors: Parameters such as electronegativity, chemical potential, hardness, and softness are derived from HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net
Table 2: Calculated Electronic Properties for a Representative Quinoxaline Derivative
| Property | Description | Typical Calculated Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 3.0 to 4.5 eV |
| Dipole Moment | A measure of the molecule's overall polarity. | 2.0 to 5.0 Debye |
Investigation of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools to explore the pathways of chemical reactions involving 2-(quinoxalin-2-ylsulfanyl)phenol. By mapping the potential energy surface, researchers can identify the most likely routes for a reaction, including the structures of intermediates and, crucially, the transition states (TS). nih.gov
The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy (Ea) of the reaction. nih.gov For example, in the synthesis of quinoxaline derivatives, which often involves the condensation of an o-phenylenediamine (B120857) with a dicarbonyl compound, DFT calculations can model the step-by-step mechanism, including imine formation and subsequent cyclization, to understand how catalysts or substituents influence the reaction rate. mdpi.com
For a phenol-containing molecule, a common computationally studied reaction is the hydrogen atom transfer (HAT) to a radical species. nih.govustc.edu.cn Theoretical calculations can distinguish between different mechanisms, such as HAT, proton-coupled electron transfer (PCET), or sequential proton loss electron transfer (SPLET). ustc.edu.cn These studies involve locating the transition state for the hydrogen abstraction and calculating the activation barrier. The calculated energetics help predict the reactivity of the phenolic hydroxyl group, which is a key aspect of its chemical behavior. These models have shown that for phenols, the reaction mechanism can be complex and may not be described exclusively by a single pathway. nih.gov
Molecular Dynamics Simulations for Conformational Analysis
While DFT is excellent for finding stationary points on the potential energy surface (like stable conformers and transition states), Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and intermolecular interactions in a simulated environment (e.g., in a solvent box). nih.gov
For a flexible molecule like 2-(quinoxalin-2-ylsulfanyl)phenol, MD simulations are invaluable for exploring its conformational landscape. The molecule is not static; the phenyl and quinoxaline rings can rotate relative to each other around the C-S-C bridge. MD simulations can reveal the preferred orientations, the energy barriers between different conformations, and how solvent molecules influence this dynamic behavior. By analyzing the trajectory from an MD simulation, one can calculate properties like the root-mean-square deviation (RMSD) to measure structural stability and the root-mean-square fluctuation (RMSF) to identify the most flexible regions of the molecule. nih.gov This approach provides a more realistic picture of the molecule's structure than a single, static conformation. nih.gov
Computational Exploration of Ligand-Metal Interactions
The quinoxaline moiety, with its two nitrogen atoms, is an excellent chelating agent for metal ions. isca.me Computational methods, particularly DFT, are widely used to study the interaction between quinoxaline-based ligands like 2-(quinoxalin-2-ylsulfanyl)phenol and various transition metals (e.g., Co(II), Ni(II), Cu(II), Zn(II)). nih.gov
These studies aim to:
Predict Coordination Geometry: Determine the most stable geometry of the resulting metal complex (e.g., tetrahedral, square planar, octahedral). isca.menih.gov The ligand can act as a bidentate, tridentate, or even tetradentate donor depending on the specific structure and the metal ion involved.
Analyze Bonding: Investigate the nature of the coordinate bonds between the ligand's donor atoms (N, O, S) and the metal center. This includes calculating bond strengths and analyzing the electronic structure to understand the degree of covalent versus electrostatic character.
Model Ligand-Cu Interaction: In the context of corrosion inhibition, DFT has been used to model the interaction between quinoxaline derivatives and a copper surface. These models show that the copper atom can bind in a multi-dentate fashion, interacting with the nitrogen atoms and the π-system of the aromatic rings. researchgate.net
Quantum chemical calculations on these metal complexes also help interpret experimental data, such as electronic absorption spectra, by assigning the observed transitions to specific electronic excitations within the complex (e.g., metal-to-ligand charge transfer). nih.gov
Ligand-Biomolecule Interaction Modeling (Focus on Binding Mechanisms, Not Biological Effects)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or a DNA molecule. nih.govnih.gov For 2-(quinoxalin-2-ylsulfanyl)phenol and its analogues, docking studies have been instrumental in understanding the structural basis of their interactions with biological targets.
The process involves placing the ligand into the binding site of a macromolecule (whose 3D structure is known from experiments like X-ray crystallography) and using a scoring function to estimate the binding affinity for different poses. These models reveal key mechanistic details of the interaction:
Binding Pose: The specific orientation and conformation of the ligand within the binding pocket.
Key Interactions: Identification of the specific amino acid residues or DNA bases that interact with the ligand. These interactions can include hydrogen bonds (e.g., between the phenolic -OH or quinoxaline -N and polar residues), π-π stacking (between the aromatic rings of the ligand and aromatic residues like phenylalanine or tyrosine), and hydrophobic interactions. nih.govmdpi.com
For example, docking studies of quinoxaline derivatives into the active site of human thymidylate synthase showed that the compounds could maintain key hydrogen bonding interactions with residues such as Gln172 and Arg175, mimicking the binding of natural substrates. nih.gov Similarly, modeling interactions with DNA has explored how flat aromatic systems like quinoxaline can fit between base pairs (intercalation) or lie in the major or minor grooves. mdpi.com These computational models provide a detailed, atom-level hypothesis of the binding mechanism that is crucial for understanding molecular recognition.
Table 3: Key Interactions of Quinoxaline Derivatives with Biomolecular Targets from Modeling Studies
| Target | Predicted Binding Mode | Key Interacting Residues/Components | Types of Interactions |
|---|---|---|---|
| Human Thymidylate Synthase (hTS) | Binding at the dimer interface | Gln172, Arg175, Ile190, Met191, Cys192, Leu204, Pro205 | Hydrogen Bonding, Hydrophobic Interactions nih.gov |
| PDGFβ Receptor Kinase | Binding in the hydrophobic pocket near the ATP site | Not specified | Hydrophobic Interactions nih.gov |
| Duplex DNA | Intercalation or Groove Binding | DNA base pairs (for intercalation), Groove atoms | π-π Stacking, Electrostatic Interactions mdpi.com |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-(quinoxalin-2-ylsulfanyl)phenol is expected to exhibit distinct signals corresponding to the protons on the quinoxaline (B1680401) and phenol (B47542) rings. The integration of these signals would confirm the ratio of protons in each part of the molecule.
Quinoxaline Protons: The four protons on the benzo portion of the quinoxaline ring typically appear in the aromatic region, downfield between δ 7.5 and 8.1 ppm. The proton at the C3 position of the quinoxaline ring would likely appear as a singlet in a distinct region.
Phenolic Protons: The protons of the phenolic ring would also resonate in the aromatic region, generally between δ 6.8 and 7.5 ppm. bmrb.ioresearchgate.net The exact chemical shifts and splitting patterns (doublets, triplets, or multiplets) would depend on their position relative to the hydroxyl (-OH) and sulfanyl (B85325) (-S-) groups and their coupling with adjacent protons. researchgate.net
Hydroxyl Proton (-OH): The phenolic -OH proton is expected to appear as a broad singlet, with a chemical shift that can vary significantly (typically δ 4-7 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange. libretexts.org Its identity can be confirmed by adding a drop of D₂O to the NMR tube, which causes the -OH signal to disappear due to proton-deuterium exchange. libretexts.org
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
Quinoxaline Carbons: The carbon atoms of the quinoxaline ring are expected to appear in the range of δ 125-160 ppm. nih.govtsijournals.com The carbon atom attached to the sulfur (C2) would be significantly influenced by the electronegative heteroatoms.
Phenolic Carbons: The carbons of the phenol ring typically resonate between δ 115 and 160 ppm. bmrb.io The carbon atom bearing the hydroxyl group (C1') is expected to be the most downfield in this system (around δ 155-158 ppm), while the carbon attached to the sulfur (C2') would also be shifted. bmrb.io
Predicted Chemical Shifts: Based on data for phenol and quinoxaline derivatives, a predicted assignment of chemical shifts can be compiled. bmrb.ionih.govtsijournals.com
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(quinoxalin-2-ylsulfanyl)phenol
Users can sort and filter the data based on the nucleus, moiety, and expected chemical shift range.
| Nucleus | Moiety | Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Notes |
| ¹H | Quinoxaline | H-3 | ~8.5-8.7 | - | Singlet, downfield due to adjacent nitrogen atoms. |
| ¹H | Quinoxaline | Aromatic (H5-H8) | 7.5-8.1 | - | Complex multiplet pattern. |
| ¹H | Phenol | Aromatic (H3'-H6') | 6.8-7.5 | - | Splitting pattern depends on substitution. researchgate.net |
| ¹H | Phenol | OH | 4-7 (broad s) | - | Exchangeable with D₂O. libretexts.org |
| ¹³C | Quinoxaline | C-2 | - | ~150-155 | Attached to sulfur and nitrogen. |
| ¹³C | Quinoxaline | C-3 | - | ~140-145 | |
| ¹³C | Quinoxaline | Aromatic (C4a-C8a) | - | 128-142 | Six distinct signals expected. |
| ¹³C | Phenol | C-1' (C-OH) | - | 155-158 | Downfield shift due to oxygen. bmrb.io |
| ¹³C | Phenol | C-2' (C-S) | - | ~125-130 | Influenced by the sulfanyl group. |
| ¹³C | Phenol | Aromatic (C3'-C6') | - | 115-132 | Four distinct signals expected. bmrb.io |
2D NMR Spectroscopy: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous assignment. beilstein-journals.org
¹H-¹H COSY: Would reveal proton-proton couplings, confirming the connectivity of protons within the quinoxaline and phenol rings.
HSQC: Would correlate each proton signal with its directly attached carbon atom, allowing for the assignment of protonated carbons. beilstein-journals.org
HMBC: Would show correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary (non-protonated) carbons and confirming the linkage between the quinoxaline (at C2) and phenol (via the sulfur atom) moieties. beilstein-journals.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.
For 2-(quinoxalin-2-ylsulfanyl)phenol (C₁₄H₁₀N₂OS), the exact molecular weight is 254.0514 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.
Fragmentation Pattern: Upon ionization in the mass spectrometer (e.g., by electron impact), the molecular ion ([M]⁺˙) would undergo characteristic fragmentation.
The most intense peak in the spectrum is the base peak. For many aromatic compounds, the molecular ion peak is quite stable and may also be the base peak. docbrown.info
A key fragmentation would be the cleavage of the C-S bond or the S-C bond.
Loss of the phenolic moiety could lead to a quinoxalinyl-thiol cation or a quinoxalinyl cation.
Fragmentation of the phenol ring often involves the loss of carbon monoxide (CO, 28 Da) and a formyl radical (HCO·, 29 Da). libretexts.org
Analysis of related 2-(alkylsulfanyl)quinolines suggests that cleavage of the C-N bond in the quinoline (B57606) ring can also be a fragmentation pathway. researchgate.net
Interactive Table: Predicted Key Fragment Ions in the Mass Spectrum of 2-(quinoxalin-2-ylsulfanyl)phenol
Users can explore the potential fragmentation pathways and the corresponding mass-to-charge ratios.
| m/z Value (Predicted) | Ion Structure/Fragment Lost | Notes |
| 254 | [C₁₄H₁₀N₂OS]⁺˙ (Molecular Ion) | Should be a prominent peak, confirming the molecular weight. docbrown.info |
| 226 | [M - CO]⁺˙ | Characteristic loss from the phenol moiety. libretexts.org |
| 161 | [C₈H₅N₂S]⁺ (Quinoxalinyl-sulfanyl cation) | Resulting from cleavage of the S-C(phenol) bond. |
| 129 | [C₈H₅N₂]⁺ (Quinoxalinyl cation) | Resulting from cleavage of the C(quinoxaline)-S bond. |
| 93 | [C₆H₅O]⁺ (Phenoxy cation) | Resulting from cleavage of the C(phenol)-S bond with charge retention on the phenol fragment. docbrown.info |
| 77 | [C₆H₅]⁺ (Phenyl cation) | A common fragment in the mass spectra of benzene (B151609) derivatives, though may be of low intensity. docbrown.info |
Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a "fingerprint" of the functional groups present.
O-H Stretch: A prominent, broad absorption band is expected in the IR spectrum between 3200-3600 cm⁻¹ due to the stretching of the phenolic hydroxyl group involved in hydrogen bonding. docbrown.infonih.gov
Aromatic C-H Stretch: Sharp absorptions above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations on the quinoxaline and phenol rings.
C=N and C=C Stretches: The aromatic ring and imine (C=N) stretching vibrations are expected to produce a series of sharp bands in the 1400-1650 cm⁻¹ region. docbrown.info
C-S Stretch: The carbon-sulfur stretching vibration is typically weak and appears in the 600-800 cm⁻¹ region.
C-O Stretch: A strong band corresponding to the phenolic C-O stretch is expected around 1200-1260 cm⁻¹. docbrown.info
Out-of-Plane Bending: The substitution pattern on the aromatic rings can be inferred from the strong C-H out-of-plane bending bands in the 680-900 cm⁻¹ "fingerprint" region. docbrown.info
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-S bond, which are often weak in the IR spectrum.
Interactive Table: Characteristic IR Absorption Bands for 2-(quinoxalin-2-ylsulfanyl)phenol
This table allows users to identify the expected vibrational frequencies for key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3200-3600 | O-H Stretch (H-bonded) | Phenolic -OH | Strong, Broad |
| 3000-3100 | C-H Stretch | Aromatic C-H | Medium, Sharp |
| 1500-1650 | C=C and C=N Stretch | Aromatic & Quinoxaline Rings | Medium-Strong |
| 1400-1500 | C=C Stretch | Aromatic Rings | Medium-Strong |
| 1200-1260 | C-O Stretch | Phenolic C-O | Strong |
| 600-800 | C-S Stretch | Thioether | Weak-Medium |
| 680-900 | C-H Out-of-Plane Bend | Aromatic C-H | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). The spectrum is characteristic of the conjugated π-electron systems within the molecule.
The UV-Vis spectrum of 2-(quinoxalin-2-ylsulfanyl)phenol is expected to be a composite of the absorptions from its two main chromophores: the quinoxaline system and the phenol system.
Phenol Moiety: Phenol itself typically shows two absorption bands in the UV region, one around 270-275 nm and a stronger one at a shorter wavelength (around 210 nm), corresponding to π→π* transitions. nist.gov
Quinoxaline Moiety: Quinoxaline exhibits multiple absorption bands, including a strong π→π* transition around 315-325 nm and weaker n→π* transitions at longer wavelengths. researchgate.netnist.gov
Combined Spectrum: The conjugation of these two systems through the sulfur atom is likely to result in a complex spectrum with multiple bands. A bathochromic (red) shift of the absorption maxima compared to the individual components is expected due to the extended conjugation. The main absorption peaks would likely be observed in the 250-350 nm range. The solvent can also influence the position of these peaks.
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding and π-stacking.
While a crystal structure for 2-(quinoxalin-2-ylsulfanyl)phenol itself is not available in the searched literature, data from related structures, such as 2,3-bis[(pyrimidin-2-ylsulfanyl)methyl]quinoxaline, can provide significant insight. researchgate.net
Bond Lengths and Angles: The C-S and S-C bond lengths would be expected to be in the typical range for aryl thioethers (approx. 1.75-1.80 Å). The bond angles around the sulfur atom would likely be around 100-105°.
Supramolecular Interactions: In the solid state, intermolecular hydrogen bonding involving the phenolic -OH group is highly probable. This hydrogen bond could be formed with a nitrogen atom of the quinoxaline ring of a neighboring molecule, leading to the formation of chains or more complex networks. Pi-stacking interactions between the aromatic rings of adjacent molecules are also likely to play a role in the crystal packing.
Applications in Chemical Sciences
Catalysis and Catalytic Systems
The catalytic utility of 2-(quinoxalin-2-ylsulfanyl)phenol and its derivatives is an area of growing interest, with applications spanning both homogeneous and heterogeneous catalysis. The presence of multiple coordination sites—the nitrogen atoms of the quinoxaline (B1680401) ring, the sulfur atom, and the phenolic oxygen—allows this molecule to act as a versatile ligand for various metal centers.
As Ligands in Homogeneous Catalysis
In the field of homogeneous catalysis, the ability of a ligand to fine-tune the electronic and steric properties of a metal catalyst is paramount. While extensive research on 2-(quinoxalin-2-ylsulfanyl)phenol itself as a ligand is still emerging, studies on closely related quinoxaline-based Schiff base ligands provide strong evidence for its potential. These analogous systems demonstrate that the quinoxaline moiety can effectively stabilize transition metal ions, forming active catalysts for various organic transformations. The combination of the quinoxaline core's bridging capability with the chelating properties of adjacent functional groups can lead to the formation of highly stable and efficient metal complexes.
Role in Heterogeneous Catalysis
The application of quinoxaline derivatives in heterogeneous catalysis is a promising strategy for developing sustainable and recyclable catalytic systems. cusat.ac.in Research has focused on the direct C-H functionalization of quinoxalin-2(1H)-ones, a tautomeric form of 2-(quinoxalin-2-ylsulfanyl)phenol, using various heterogeneous catalysts. nih.gov These studies highlight the reactivity of the quinoxaline core and its potential for modification and immobilization onto solid supports. While direct use of 2-(quinoxalin-2-ylsulfanyl)phenol as a heterogeneous catalyst is not extensively documented, its inherent stability and functional groups suggest its suitability for anchoring onto materials like silica, zeolites, or polymers to create robust and reusable catalytic systems. researchgate.net
Specific Catalytic Transformations Enabled by 2-(Quinoxalin-2-ylsulfanyl)phenol Complexes
Metal complexes derived from quinoxaline-based ligands have proven effective in a variety of catalytic reactions. For instance, manganese(II), iron(III), and copper(II) complexes of a related quinoxaline-carboxalidine-amino-phenol ligand have shown significant activity in the hydroxylation of phenol (B47542). ijfans.org The coordinatively unsaturated nature of these complexes is believed to be crucial for their catalytic efficacy. Conversely, coordinatively saturated nickel(II) complexes of the same ligand displayed poor catalytic activity, underscoring the importance of available coordination sites for substrate interaction. ijfans.org While specific transformations catalyzed by 2-(quinoxalin-2-ylsulfanyl)phenol complexes are a subject for future investigation, the existing data on analogous systems strongly suggests potential applications in oxidation, reduction, and cross-coupling reactions.
Materials Science Applications
The intriguing electronic properties of the quinoxaline ring system have propelled its use in the development of advanced materials for electronic and optoelectronic devices.
Optoelectronic Materials (e.g., OLEDs, Fluorescent Dyes)
Quinoxaline derivatives are recognized for their strong electron-accepting nature, making them excellent candidates for use as electron-transporting materials in organic light-emitting diodes (OLEDs) and as building blocks for fluorescent dyes. The incorporation of a quinoxaline unit into a molecular structure can enhance electron injection and transport, leading to improved device performance. Furthermore, the extended π-conjugation offered by the quinoxaline system can be tailored to achieve desired absorption and emission characteristics, making these compounds suitable for applications as fluorescent probes and emitters in OLEDs.
| Property | Observation for Quinoxaline Derivatives |
| Electron Affinity | High, facilitating electron transport. |
| Fluorescence | Tunable emission spectra based on substitution. |
| Application | Potential as emitters and electron transport layers in OLEDs. |
Semiconductor Properties
The semiconductor properties of quinoxaline-based materials are a key area of research, particularly for applications in organic field-effect transistors (OFETs) and organic solar cells. The inherent n-type semiconductor characteristics of many quinoxaline derivatives stem from their low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels. This property is crucial for the efficient transport of electrons in electronic devices. While specific data for 2-(quinoxalin-2-ylsulfanyl)phenol is not widely available, the general class of quinoxaline-containing materials has demonstrated promising semiconductor behavior, with tunable properties based on molecular design and substitution.
| Parameter | Significance in Quinoxaline-based Materials |
| LUMO Level | Generally low, favoring n-type conductivity. |
| Electron Mobility | Can be optimized through molecular engineering. |
| Band Gap | Tunable to absorb light across the solar spectrum. |
No Publicly Available Research Found for "2-(quinoxalin-2-ylsulfanyl)phenol"
Following a comprehensive search of publicly available scientific literature and databases, no specific research or data could be located for the chemical compound 2-(quinoxalin-2-ylsulfanyl)phenol . Consequently, it is not possible to provide an article detailing its applications in chemical sciences, including its use in the development of chemical sensors or its role as a precursor in organic synthesis, as specified in the requested outline.
The broader class of quinoxaline derivatives has been the subject of extensive research, demonstrating a wide array of applications in medicinal chemistry and materials science. These compounds are recognized for their diverse biological activities and their utility as building blocks in the synthesis of more complex molecules. However, information particular to the 2-(quinoxalin-2-ylsulfanyl)phenol structure is not present in the available literature.
This absence of data prevents the creation of an evidence-based article on its specific chemical properties and applications. Without research findings, any discussion on its role as a chemical sensor or a synthetic precursor would be purely speculative and would not meet the required standards of scientific accuracy.
Therefore, the sections and subsections outlined in the prompt, including:
Precursor Roles in Organic Synthesis
Intermediate in Multi-step Organic Transformations
cannot be addressed for the specific compound 2-(quinoxalin-2-ylsulfanyl)phenol .
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The synthesis of 2-(quinoxalin-2-ylsulfanyl)phenol is foundational to its exploration. While classical methods for forming the quinoxaline (B1680401) core often involve the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, future research could focus on more sustainable and efficient approaches. nih.govresearchgate.net
Key areas for future synthetic research include:
Greener Catalysis: Exploring the use of environmentally benign and recyclable catalysts, such as heteropolyacids or nano-catalysts, could offer high yields under milder reaction conditions, reducing the environmental impact of the synthesis. mdpi.com The use of water as a solvent in these synthetic strategies is a particularly attractive avenue for green chemistry. researchgate.net
One-Pot Syntheses: Developing one-pot procedures that combine the formation of the quinoxaline ring and the introduction of the thiophenol moiety would significantly improve efficiency and reduce waste. For instance, a domino reaction starting from readily available precursors could streamline the synthesis. nih.gov
Metal-Free Approaches: Investigating metal-free synthetic routes is a significant trend in organic synthesis to avoid potential metal contamination in the final products. researchgate.net Methods utilizing organocatalysts or elemental sulfur-mediated reactions could provide viable alternatives to traditional metal-catalyzed cross-coupling reactions for the formation of the C-S bond. dntb.gov.ua
Photochemical Synthesis: The use of light to drive chemical reactions offers a powerful and often milder alternative to thermal methods. Future work could explore photochemical routes to synthesize aryl thioethers, potentially offering high selectivity and functional group tolerance. researchgate.netsapub.org
A comparative look at potential synthetic strategies highlights the move towards more sustainable methods:
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Classical Condensation | Well-established, readily available starting materials. | Optimization for milder conditions and higher yields. |
| Heterogeneous Catalysis | Recyclable catalysts, easier product purification. | Development of highly active and stable solid-supported catalysts. |
| One-Pot Reactions | Increased efficiency, reduced waste and cost. | Design of novel domino or tandem reaction sequences. |
| Metal-Free Synthesis | Avoids toxic metal catalysts, cleaner products. | Exploration of organocatalysis and novel mediating reagents. |
| Photochemical Synthesis | Mild reaction conditions, unique reactivity. | Development of efficient photo-organocatalytic systems. |
Exploration of Advanced Coordination Chemistry and Novel Metal Complexes
The presence of multiple coordination sites—the two nitrogen atoms of the quinoxaline ring, the sulfur atom of the thioether, and the oxygen atom of the phenol (B47542) group—makes 2-(quinoxalin-2-ylsulfanyl)phenol an excellent candidate for a versatile ligand in coordination chemistry. The coordination behavior of similar quinoxaline-based ligands has been extensively studied, revealing their ability to form stable complexes with a variety of transition metals. nih.govnih.govresearchgate.net
Future research in this area should focus on:
Synthesis of Novel Metal Complexes: Systematic investigation of the coordination of 2-(quinoxalin-2-ylsulfanyl)phenol with a wide range of metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II), Ag(I)) is warranted. nih.govresearchgate.netnih.gov The synthesis and characterization of these complexes will lay the groundwork for exploring their properties.
Structural Characterization: Detailed structural analysis using single-crystal X-ray diffraction will be crucial to understand the coordination modes of the ligand. It is anticipated that the ligand could act as a bidentate, tridentate, or even a bridging ligand, leading to the formation of mononuclear, binuclear, or polymeric structures. nih.govnih.gov
Pincer Ligand Architectures: The structure of 2-(quinoxalin-2-ylsulfanyl)phenol is reminiscent of pincer-type ligands, which are known to form highly stable metal complexes with interesting catalytic properties. scielo.org.mx Future work could involve modifying the phenol ring to create a true pincer ligand and exploring the catalytic activity of the resulting metal complexes.
The potential for diverse coordination modes is a key area of interest:
| Coordination Mode | Potential Structural Outcome | Potential Applications |
| Bidentate (N,N) | Monomeric or polymeric complexes with the thioether and phenol groups available for further functionalization. | Building blocks for larger supramolecular assemblies. |
| Bidentate (N,S) | Chelate rings with potential for interesting electronic properties. | Redox-active materials, sensors. |
| Tridentate (N,S,O) | Stable monomeric complexes with well-defined geometries. | Catalysis, luminescent materials. |
| Bridging | Polymeric or multinuclear complexes. | Porous materials, magnetic materials. |
Deeper Mechanistic Understanding Through Integrated Experimental and Computational Studies
A thorough understanding of the electronic structure and reactivity of 2-(quinoxalin-2-ylsulfanyl)phenol and its metal complexes is essential for the rational design of new materials and catalysts. A combination of experimental techniques and computational modeling will be key to achieving this.
Future research should integrate:
Spectroscopic and Electrochemical Studies: Techniques such as UV-Vis, fluorescence, and NMR spectroscopy, along with cyclic voltammetry, can provide valuable information about the electronic properties and redox behavior of the compound and its metal complexes. nih.gov
Density Functional Theory (DFT) Calculations: DFT studies can be employed to model the geometry, electronic structure (HOMO-LUMO energy levels), and spectroscopic properties of 2-(quinoxalin-2-ylsulfanyl)phenol and its derivatives. researchgate.netnih.gov Such calculations can help to predict their reactivity and suitability for various applications, such as in dye-sensitized solar cells. researchgate.netnih.gov
Mechanistic Investigations of Reactions: For catalytic applications, detailed mechanistic studies are crucial. This could involve identifying reaction intermediates, determining rate-limiting steps, and understanding the role of the metal center and the ligand in the catalytic cycle. Computational modeling can be a powerful tool in elucidating these mechanisms. pnnl.gov
A summary of key parameters that can be investigated through an integrated approach:
| Parameter | Experimental Technique | Computational Method | Significance |
| Molecular Geometry | X-ray Crystallography | DFT Optimization | Understanding steric effects and coordination. |
| Electronic Structure | UV-Vis, CV | DFT, TD-DFT | Predicting optical and redox properties. |
| Reaction Pathways | Kinetic Studies, In-situ Spectroscopy | Transition State Searching | Elucidating reaction mechanisms for catalysis. |
| Binding Energies | Isothermal Titration Calorimetry | DFT Calculations | Quantifying ligand-metal and host-guest interactions. |
Expanding Applications in Advanced Materials and Catalytic Systems
The unique combination of a quinoxaline core, a flexible thioether linkage, and a reactive phenol group suggests a wide range of potential applications for 2-(quinoxalin-2-ylsulfanyl)phenol and its derivatives.
Promising areas for future applications include:
Organic Electronics: Quinoxaline-based materials have shown promise in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells due to their electron-accepting properties. nih.gov The introduction of the thiophenol moiety could further tune the electronic properties for enhanced device performance.
Covalent Organic Frameworks (COFs): The ability to form well-defined structures makes quinoxaline derivatives suitable building blocks for COFs. These porous materials have potential applications in gas storage, separation, and catalysis. researchgate.net
Sensors: The phenolic hydroxyl group and the nitrogen atoms of the quinoxaline ring could act as binding sites for specific analytes, making 2-(quinoxalin-2-ylsulfanyl)phenol a candidate for the development of chemosensors.
Catalysis: As mentioned, metal complexes of 2-(quinoxalin-2-ylsulfanyl)phenol, particularly those with a pincer-like structure, could be effective catalysts for a variety of organic transformations. scielo.org.mx The thioether linkage can impart unique electronic and steric properties to the catalytic center.
The potential applications are diverse and build upon the established utility of quinoxaline chemistry:
| Application Area | Key Feature of 2-(quinoxalin-2-ylsulfanyl)phenol | Future Research Direction |
| Organic Electronics | Electron-deficient quinoxaline core, tunable by substitution. | Synthesis of polymers and small molecules for OPVs and OLEDs. |
| Porous Materials | Rigid quinoxaline unit with sites for polymerization. | Design and synthesis of novel COFs with tailored pore sizes and functionalities. |
| Chemical Sensors | Presence of multiple binding sites (N, S, O). | Development of selective and sensitive sensors for metal ions or small molecules. |
| Homogeneous Catalysis | Potential to act as a pincer or chelating ligand. | Exploration of metal complexes in cross-coupling, hydrogenation, and polymerization reactions. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(quinoxalin-2-ylsulfanyl)phenol, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, quinoxaline derivatives react with thiophenol analogs under basic conditions (e.g., K₂CO₃/DMF) to form sulfanyl linkages. Optimization involves varying solvents (DMF, THF), temperatures (60–100°C), and catalysts (e.g., CuI for Ullmann-type couplings). Monitoring reaction progress via TLC or HPLC ensures purity .
Q. Which spectroscopic techniques are most effective for characterizing 2-(quinoxalin-2-ylsulfanyl)phenol?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm structural integrity by identifying aromatic protons (δ 7.0–8.5 ppm) and sulfanyl-linked carbons.
- FTIR : Detect S–C (∼600–700 cm⁻¹) and phenolic O–H (∼3200 cm⁻¹) stretches.
- Mass Spectrometry (ESI-MS) : Validate molecular weight and fragmentation patterns.
- XRD : Resolve crystal structure for stereochemical analysis, as demonstrated for related quinoxaline derivatives .
Q. What safety protocols are critical when handling 2-(quinoxalin-2-ylsulfanyl)phenol in the laboratory?
- Methodological Answer :
- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of volatile byproducts.
- Segregate acidic/basic waste to avoid reactive byproducts.
- Dispose of organic waste via certified agencies to comply with environmental regulations .
Advanced Research Questions
Q. How can reaction mechanisms for sulfanyl group incorporation into quinoxaline systems be elucidated?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates under varying temperatures and concentrations to infer intermediates.
- Isotopic Labeling : Use deuterated thiophenol analogs to track sulfur transfer pathways via MS.
- Computational Modeling : Apply DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map transition states and activation energies .
Q. What strategies can resolve contradictions in reported biological activities of 2-(quinoxalin-2-ylsulfanyl)phenol derivatives?
- Methodological Answer :
- Dose-Response Studies : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HeLa) to assess specificity.
- Structural Analog Testing : Synthesize derivatives with modified substituents (e.g., methyl, nitro groups) to isolate activity contributors.
- Meta-Analysis : Critically evaluate literature using frameworks like PRISMA to identify confounding variables (e.g., assay conditions, purity levels) .
Q. How can computational methods enhance the design of 2-(quinoxalin-2-ylsulfanyl)phenol-based therapeutics?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., tyrosine kinases) using AutoDock Vina to predict binding affinities.
- QSAR Modeling : Correlate electronic properties (HOMO/LUMO gaps) with anticancer activity for rational drug design.
- MD Simulations : Simulate ligand-protein stability over 100+ ns to evaluate dynamic interactions .
Q. What experimental designs are optimal for studying the environmental stability of 2-(quinoxalin-2-ylsulfanyl)phenol?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
